Scaffold Binding Vector and Ligand Efficiency Advantage vs. 2,6-Dichlorophenyl-Indolin-2-one Series (PHA-665752)
During the structure-based drug design of crizotinib, co-crystal structural analysis of the starting lead PHA-665752 (3) bound to c-MET kinase domain revealed that the 2,6-dichlorophenyl group occupied a hydrophobic pocket. The novel 2-amino-5-aryl-3-benzyloxypyridine series—of which 2-(benzyloxy)-5-fluoropyridin-3-amine represents a core building block—was designed such that the 3-benzyloxy group reaches into the same hydrophobic pocket as the 2,6-dichlorophenyl group of PHA-665752 but via a more direct vector, thereby achieving better ligand efficiency [1]. The 2-aminopyridine core provides the anchoring hydrogen-bonding interactions while enabling this improved vector orientation, which would be unavailable with alternative substitution patterns such as 3-benzyloxy-2-fluoropyridine regioisomers [1].
| Evidence Dimension | Binding vector geometry and ligand efficiency (LE) |
|---|---|
| Target Compound Data | 2-Amino-3-benzyloxypyridine scaffold: 3-benzyloxy group reaches hydrophobic pocket via direct vector |
| Comparator Or Baseline | PHA-665752 (indolin-2-one series): 2,6-dichlorophenyl group reaches same pocket via indirect vector |
| Quantified Difference | Better ligand efficiency (LE) — improved binding free energy per heavy atom; exact LE values not publicly disclosed in published work |
| Conditions | Co-crystal X-ray diffraction of c-MET kinase domain with PHA-665752 bound (structural analysis); molecular modeling and SAR optimization |
Why This Matters
Superior ligand efficiency enables the generation of lower molecular weight leads with equivalent or improved potency, directly reducing downstream optimization burden and improving the probability of achieving favorable ADME properties.
- [1] Cui JJ, Tran-Dubé M, Shen H, Nambu M, Kung PP, Pairish M, Jia L, Meng J, Funk L, Botrous I, McTigue M, Grodsky N, Ryan K, Padrique E, Alton G, Timofeevski S, Yamazaki S, Li Q, Zou H, Christensen J, Mroczkowski B, Bender S, Kania RS, Edwards MP. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). J Med Chem. 2011;54(18):6342-63. View Source
